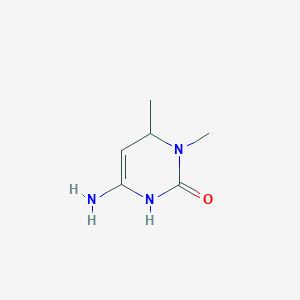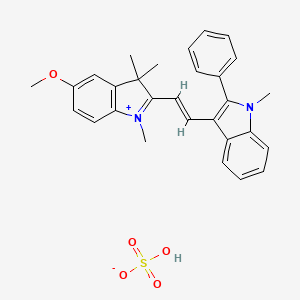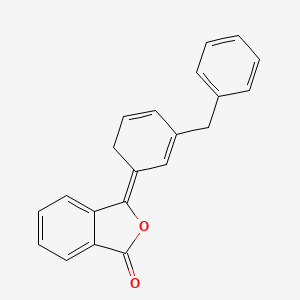
3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, featuring a benzyl-substituted cyclohexadienylidene moiety fused to an isobenzofuranone core, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzylcyclohexadiene Intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where benzyl chloride reacts with cyclohexadiene in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization to Form Isobenzofuranone: The intermediate can then undergo cyclization with phthalic anhydride under acidic conditions to form the isobenzofuranone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzylidenephthalide: Shares a similar isobenzofuranone core but lacks the cyclohexadienylidene moiety.
3-Benzylidene-2,4-dioxo-1,2,3,4-tetrahydroquinoline: Contains a benzylidene group and a fused ring system similar to the target compound.
Uniqueness
The uniqueness of 3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its benzyl-substituted cyclohexadienylidene moiety and isobenzofuranone core make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C21H16O2 |
|---|---|
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
(3Z)-3-(3-benzylcyclohexa-2,4-dien-1-ylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C21H16O2/c22-21-19-12-5-4-11-18(19)20(23-21)17-10-6-9-16(14-17)13-15-7-2-1-3-8-15/h1-9,11-12,14H,10,13H2/b20-17- |
Clave InChI |
NXWQOZJLAIDELS-JZJYNLBNSA-N |
SMILES isomérico |
C\1C=CC(=C/C1=C\2/C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4 |
SMILES canónico |
C1C=CC(=CC1=C2C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12905684.png)
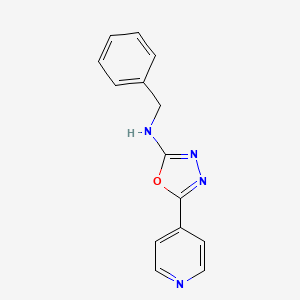

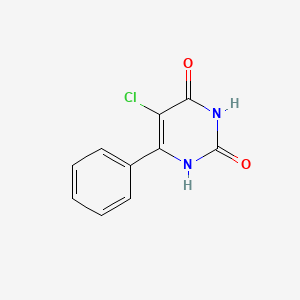
![Isoxazole, 4,5-dihydro-5-[(4-nitrophenoxy)methyl]-3-phenyl-](/img/structure/B12905716.png)
![ethyl N-[8-(4-chloroanilino)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12905719.png)
![N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide](/img/structure/B12905720.png)
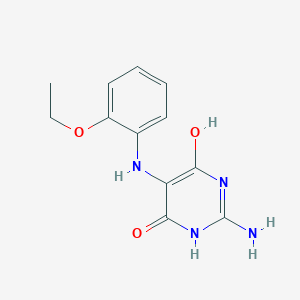
![5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B12905724.png)

